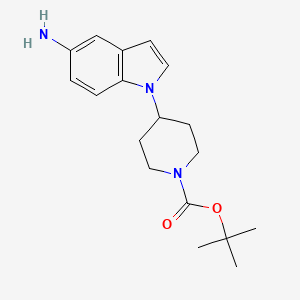

4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 4-(5-aminoindol-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)20-9-7-15(8-10-20)21-11-6-13-12-14(19)4-5-16(13)21/h4-6,11-12,15H,7-10,19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOIWVROHXAHJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC3=C2C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common route might include:

Formation of the Indole Ring: Starting from a suitable precursor such as 2-nitrotoluene, the indole ring can be synthesized through a Fischer indole synthesis.

Substitution with Amino Group: The indole ring can be nitrated and then reduced to introduce the amino group at the desired position.

Formation of Piperidine Ring: The piperidine ring can be synthesized separately and then coupled with the indole derivative.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The amino group on the indole ring can undergo oxidation to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Ester Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), alkyl halides.

Ester Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or alkylated indole derivatives.

Ester Hydrolysis: Carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, 4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the effects of indole derivatives on biological systems. It can serve as a probe to investigate the interactions between indole compounds and various biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The amino group on the indole ring may enhance binding affinity to certain biological targets, while the piperidine ring can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Substitution Variants

Pyrazole Derivatives

- Compound: 4-(5-Amino-1H-pyrazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester. CAS No.: 116956-39-9 . Formula: C₁₃H₂₀N₄O₂. Molecular Weight: 266.35 g/mol. Key Differences:

- Replaces indole with pyrazole (smaller 5-membered ring).

- Reduced aromatic surface area and altered hydrogen-bonding patterns.

- Lower molecular weight (266 vs. 315) may enhance solubility but reduce target affinity .

Pyrimidine and Pyridine Derivatives

Functional Group Modifications

Sulfonyl and Sulfonamide Derivatives

- Compound : 4-(Morpholine-4-sulfonyl)-piperidine-1-carboxylic acid tert-butyl ester.

- Sulfonamide group increases polarity and hydrogen-bond acceptor count.

- Potential for improved metabolic stability but reduced membrane permeability .

Brominated and Halogenated Analogs

Amino and Carboxy Derivatives

- Compound: 4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester. CAS No.: 1154101-11-5. Formula: C₁₂H₂₂N₂O₄. Molecular Weight: 266.32 g/mol . Key Differences:

- Carboxymethyl group introduces acidity (pKa ~2.31), enabling ionization at physiological pH.

- Significantly higher hydrophilicity compared to aminoindole .

Linker and Scaffold Variations

Biological Activity

4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1873311-05-7) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various biological pathways. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.

- Molecular Formula : C18H25N3O2

- Molecular Weight : 315.42 g/mol

- CAS Number : 1873311-05-7

The compound exhibits diverse biological activities, primarily through its interactions with various molecular targets. It has been studied for its potential as a glycogen synthase kinase 3 beta (GSK-3β) inhibitor, which is crucial in the regulation of cellular processes including cell growth and survival.

Inhibition of GSK-3β

Research indicates that derivatives similar to this compound can effectively inhibit GSK-3β. A study reported compounds with IC50 values ranging from 360 nM to 480 nM against GSK-3β, highlighting the potential of this compound class in therapeutic applications for neurodegenerative diseases and cancer .

Anticancer Properties

Several studies have demonstrated the anticancer potential of indole-based compounds, including the target compound. For instance, a series of indolyl-pyridinyl-propenones were evaluated for their ability to induce cell death mechanisms such as methuosis, which is distinct from traditional apoptosis. The modifications at the indole position significantly influenced the cytotoxicity and biological activity, suggesting that similar strategies could enhance the efficacy of 4-(5-Amino-indol-1-yl)-piperidine derivatives .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted on related compounds, revealing that specific substitutions can dramatically alter biological profiles. For example, variations at the 2-indolyl position led to enhanced cytotoxic effects by disrupting microtubule polymerization, indicating a promising avenue for further exploration in cancer therapeutics .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.